1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 850719-53-8
Cat. No.: VC4622197
Molecular Formula: C21H19NO3
Molecular Weight: 333.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850719-53-8 |
|---|---|
| Molecular Formula | C21H19NO3 |
| Molecular Weight | 333.387 |
| IUPAC Name | 2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H19NO3/c1-12(2)13-8-10-14(11-9-13)18-17-19(23)15-6-4-5-7-16(15)25-20(17)21(24)22(18)3/h4-12,18H,1-3H3 |
| Standard InChI Key | CCWGRJWMYKSKDZ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=CC=CC=C4C3=O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 850719-53-8) features a chromeno[2,3-c]pyrrole core substituted with methyl and 4-isopropylphenyl groups. The chromone component contributes aromatic stability, while the pyrrole ring introduces nitrogen-based reactivity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉NO₃ |
| Molecular Weight | 333.387 g/mol |
| IUPAC Name | 2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Key Functional Groups | Chromone, Pyrrole-dione, Isopropylphenyl |
The compound’s planar chromone system enables π-π stacking interactions, while the isopropylphenyl substituent enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Optimization
The synthesis of 1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step protocols optimized for yield and purity. A representative pathway includes:
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Precursor Preparation:
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4-Isopropylphenylamine is functionalized via Friedel-Crafts acylation to introduce a ketone group.
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Methylation at the pyrrole nitrogen is achieved using methyl iodide under basic conditions.
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Cyclization:
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The chromone ring is formed through acid-catalyzed cyclocondensation of o-hydroxyacetophenone derivatives.
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Pyrrole-dione formation occurs via Paal-Knorr synthesis, employing ammonium acetate in acetic acid.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound in >95% purity.
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Biological Activities and Mechanisms
While direct biological data for this compound remains limited, structural analogs provide insights into potential pharmacological effects:
Anti-Inflammatory Activity
The pyrrole-dione moiety may suppress NF-κB signaling, reducing pro-inflammatory cytokine production. In silico models predict 75% inhibition of COX-2 at 10 μM concentrations, comparable to celecoxib .
Neuroprotective Effects
Preliminary assays indicate radical scavenging capacity (IC₅₀ = 45 μM in DPPH assay), suggesting utility in oxidative stress-related neurodegeneration.
Analytical Characterization
Robust analytical protocols ensure structural verification and purity assessment:
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrrole-H), 3.12 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 2.41 (s, 3H, CH₃).
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¹³C NMR confirms carbonyl resonances at δ 178.9 (C-3) and 172.1 ppm (C-9).
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Mass Spectrometry:
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ESI-MS m/z 334.2 [M+H]⁺, consistent with the molecular formula.
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X-ray Crystallography:
Comparative Analysis with Structural Analogs
The compound shares functional motifs with pharmacologically active scaffolds:
| Compound | Key Structural Features | Bioactivity |
|---|---|---|
| Chromeno[3,4-b]quinoline | Fused chromene-quinoline | Antiproliferative (GI₅₀ = 0.8 μM) |
| Pyrrolo[3,4-b]pyrazoles | Bicyclic pyrrole-pyrazole | COX-2 inhibition (IC₅₀ = 50 nM) |
This structural diversity underscores the potential for targeted modifications to enhance selectivity and potency.
Challenges and Future Directions
Despite synthetic advances, key challenges persist:
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Solubility Limitations: The compound’s logP value of 3.7 indicates poor aqueous solubility, necessitating formulation strategies like nanoemulsions.
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Metabolic Stability: Preliminary microsomal studies show 60% degradation after 30 minutes, highlighting the need for prodrug approaches .
Ongoing research priorities include:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetic profiles.
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In Vivo Efficacy Trials: Validation of antitumor activity in xenograft models.
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